molecular formula C18H14O2 B160299 9-Anthracenylmethyl acrylate CAS No. 31645-34-8

9-Anthracenylmethyl acrylate

Cat. No.: B160299
CAS No.: 31645-34-8
M. Wt: 262.3 g/mol
InChI Key: IPLSGZRALKDNRS-UHFFFAOYSA-N
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Description

Significance of Anthracene-Derived Monomers in Polymer Science and Optoelectronics

The incorporation of anthracene-based monomers into polymers is a strategic approach to developing materials with sophisticated, built-in functionalities. researchgate.net The ability to polymerize these monomers via methods like photopolymerization and Atom Transfer Radical Polymerization (ATRP) allows for the creation of polymers with the inherent optical and photochemical characteristics of the anthracene (B1667546) unit. specificpolymers.com

In polymer science, this significance is demonstrated in several key areas:

Photoresponsive and Reversible Polymers: The most notable feature of the anthracene group is its capacity for reversible [4+4] photodimerization. researchgate.net When exposed to UV light, typically at wavelengths greater than 350 nm, two anthracene moieties can bond, forming a dimer and creating cross-links within a polymer network. researchgate.netrsc.org This process can be reversed by applying heat or UV light of a shorter wavelength (typically <300 nm), breaking the dimer bonds. researchgate.net This reversible cross-linking is the foundation for creating self-healing materials, photodegradable polymers, and smart materials for coatings and adhesives. chemblink.comresearchgate.netresearchgate.net

Fluorescent Polymers: By integrating anthracene monomers into a polymer backbone, researchers can develop materials with intrinsic fluorescence. chemblink.com These fluorescent polymers are valuable in applications such as chemical sensors and bioimaging. chemblink.comchemdad.com For instance, copolymers containing these units have been utilized as optical fiber sensors for the detection of substances like tetracycline. chemdad.comchemicalbook.com

In the field of optoelectronics, anthracene derivatives are prized for their excellent charge transport properties and stability. frontiersin.org

Organic Light-Emitting Diodes (OLEDs): Anthracene's planar structure facilitates effective intermolecular π-π stacking, a critical factor for charge mobility in electronic devices. frontiersin.org Consequently, its derivatives are employed as highly efficient emissive materials in OLEDs, contributing to enhanced brightness and color purity in modern displays and lighting. chemblink.comfrontiersin.org

Sensors and Data Storage: The unique photophysical properties of anthracene are harnessed to develop sensitive detectors for various biological molecules and environmental pollutants. frontiersin.org Furthermore, the reversible photochemical dimerization offers potential for developing novel data storage systems where information is written and erased using light.

Historical Context of Anthracene Photophysics and its Derivatives

Anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of three linearly fused benzene (B151609) rings. mdpi.com Its interaction with light has been a subject of scientific inquiry for many years, forming a cornerstone of photochemistry. researchgate.net A defining characteristic of anthracene and its derivatives is their strong fluorescence when exposed to UV radiation. mdpi.com

A pivotal discovery in the study of anthracene was its ability to undergo photodimerization. This [4+4] cycloaddition reaction occurs when anthracene molecules are irradiated with UV light, leading to the formation of a dimer. researchgate.net It was later established that this dimerization is a reversible process; the original anthracene molecules can be regenerated from the dimer by heating or by irradiation with shorter-wavelength UV light. researchgate.netrsc.org Mechanistic studies, often involving fluorescence quenching analysis, have revealed that this reaction typically proceeds through an excited singlet state. researchgate.net In many cases, an "excimer"—an excited-state dimer that is stable only in the excited state—has been identified as a key intermediate, with excimer fluorescence and dimerization being competitive processes. researchgate.netosti.gov This deep-seated understanding of anthracene's photophysical pathways has been instrumental in the rational design of functional molecules and materials for a wide array of applications. researchgate.net

Scope of Current Academic Research on 9-Anthracenylmethyl Acrylate (B77674)

Contemporary research on 9-Anthracenylmethyl acrylate and its methacrylate (B99206) analogue (9-AMMA) is focused on leveraging its specific properties to engineer next-generation materials.

Responsive and "Smart" Materials: A primary research avenue is the creation of materials that respond to external stimuli like light and heat. rsc.org Scientists have successfully developed reversible silicone elastomers by incorporating this compound. rsc.org In these materials, the anthracene groups form cross-links upon UV irradiation and dissociate upon heating, allowing the material to change its properties on demand. rsc.org Such materials are promising for applications like light-triggered actuators and smart coatings.

Nanotechnology and Biomedical Sensing: The monomer is being used to fabricate advanced nanomaterials. For example, polymers of 9-AMMA are being used to construct single-chain folding nanoparticles, which have potential applications in biocatalysis and targeted drug delivery. specificpolymers.com In diagnostics, polymers derived from 9-AMMA are attached to magnetic nanoparticles to create systems that significantly amplify the fluorescent signal for the ultrasensitive detection of specific DNA sequences. specificpolymers.com

Advanced Polymer and Energy Applications: Research is actively exploring new polymer systems to enhance material performance. chemblink.com One innovative application is the development of conductive polymer binders containing anthracene units for silicon anodes in lithium-ion batteries, which has been shown to improve battery performance. specificpolymers.com Furthermore, fundamental studies are being conducted to understand the adsorption kinetics of poly(9-anthracenyl methyl methacrylate) on surfaces like silica (B1680970), which is crucial for designing new composite materials.

Data Tables

Table 1: Physicochemical and Photophysical Properties of this compound

Property Value Reference
Molecular Formula C₁₈H₁₄O₂
Molecular Weight 276.33 g/mol
Appearance Pale Yellow Crystals/Solid chemdad.com
Excitation Maximum (λex) 362 nm - 365 nm polysciences.com
Emission Maximum (λem) 407 nm polysciences.com

Table 2: Comparison of Research Applications for Anthracene-Based Polymers

Application Area Research Focus Key Finding References
Responsive Materials Light- and heat-triggered reversible elastomers Reversible cross-linking and de-cross-linking achieved via UV light and heat, respectively, in polysiloxane films. rsc.org
Self-Healing Polymers Reversible covalent network formation [4+4] cycloaddition of anthracene groups in a rubber matrix forms a network that can be cleaved at high temperatures. researchgate.net
Biomedical Diagnostics Ultrasensitive DNA detection Poly(9-AMMA) on magnetic nanoparticles amplifies fluorescence for detecting low concentrations of target DNA. specificpolymers.com
Optoelectronics Organic Light-Emitting Diodes (OLEDs) Anthracene derivatives serve as efficient blue-emitting materials, enhancing device performance and color purity. frontiersin.orgresearchgate.net
Energy Storage Binders for Li-ion Battery Anodes Anthracene-containing conductive polymers improve the performance and stability of silicon anodes. specificpolymers.com

| Gas Separation | Polymers of Intrinsic Microporosity (PIMs) | Anthracene maleimide-based polymers show enhanced selectivity for gas pairs like CO₂/N₂. | rsc.org |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

anthracen-9-ylmethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-2-18(19)20-12-17-15-9-5-3-7-13(15)11-14-8-4-6-10-16(14)17/h2-11H,1,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPLSGZRALKDNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50398944
Record name 9-Anthracenylmethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31645-34-8
Record name 9-Anthracenylmethyl acrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50398944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Chemical Modification of 9 Anthracenylmethyl Acrylate

Synthetic Methodologies for 9-Anthracenylmethyl Acrylate (B77674)

The primary route for synthesizing 9-Anthracenylmethyl acrylate involves the reaction of 9-Anthracenemethanol (B72535) with acryloyl chloride. chembk.com This process is a cornerstone for producing the monomer used in the development of advanced polymers.

The synthesis of this compound is achieved through an esterification reaction where 9-Anthracenemethanol is treated with acryloyl chloride. chembk.com This reaction is typically conducted in the presence of a base, such as triethylamine (B128534), which serves to neutralize the hydrochloric acid byproduct. The process yields the desired acrylate ester and triethylamine hydrochloride. chemicalbook.com A detailed procedure involves dissolving 9-Anthracenemethanol and methacryloyl chloride in a solvent like methylene (B1212753) chloride, followed by the dropwise addition of a triethylamine solution at a controlled temperature, often between 0-5°C, to manage the exothermic nature of the reaction. The mixture is then stirred for an extended period, typically 12-18 hours, at room temperature to ensure the completion of the ester formation.

The synthesis of this compound proceeds via a nucleophilic acyl substitution mechanism. In this reaction, the hydroxyl group of 9-Anthracenemethanol acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The presence of a base like triethylamine is crucial as it deprotonates the hydroxyl group, enhancing its nucleophilicity and facilitating the attack on the acyl chloride. The subsequent departure of the chloride leaving group results in the formation of the ester bond, yielding this compound.

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key factors include the choice of catalyst, solvent, and reaction temperature. numberanalytics.comcatalysis.blog

Catalysis: While triethylamine is a common base, other catalysts can be employed. For instance, N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) can be used for the esterification of 9-anthracenemethanol with acrylic acid. pnu.ac.ir

Solvents: The choice of solvent influences the solubility of reactants and the reaction rate. Methylene chloride and tetrahydrofuran (B95107) (THF) are frequently used solvents. The solvent should be inert to the reactants and stable under the reaction conditions. numberanalytics.com

Temperature: The reaction is often initiated at a low temperature (0-5°C) to control the initial exothermic reaction and then allowed to proceed at room temperature. chemicalbook.com Higher temperatures can increase the reaction rate but may also lead to the formation of undesirable byproducts. numberanalytics.com

Parameter Condition Purpose Reference
Reactants 9-Anthracenemethanol, Acryloyl ChlorideStarting materials chembk.com
Base/Catalyst Triethylamine, PyridineNeutralize HCl, Catalyze reaction chemicalbook.com
Solvent Methylene Chloride, THFDissolve reactants
Initial Temperature 0-5°CControl exothermic reaction
Reaction Temperature 20-25°C (Room Temperature)Ensure complete reaction
Reaction Time 12-18 hoursAllow for completion of esterification

Functionalization and Derivatization of the Anthracene (B1667546) Moiety

The anthracene group within this compound is a key feature that allows for further functionalization and derivatization. This capability is crucial for creating polymers with tailored properties. The anthracene moiety can undergo a reversible [4+4] cycloaddition reaction upon exposure to UV light, leading to the formation of dimers. researchgate.net This photodimerization is a form of cross-linking that can be reversed by heating, enabling the development of self-healing materials and shape-memory polymers. researchgate.netresearchgate.net

Furthermore, the anthracene unit can be modified to tune the photophysical properties of the resulting polymers. For example, introducing electron-donating or electron-withdrawing groups at different positions on the anthracene ring can shift its absorption and emission wavelengths. researchgate.net This has been explored in the context of creating fluorescent sensors and photoresponsive materials. nih.govchemicalbook.com The ability to functionalize the anthracene core opens up possibilities for designing a wide range of smart materials with applications in areas such as drug delivery, data storage, and coatings. researchgate.netrsc.orgacs.org

Characterization Techniques for Monomer Purity and Structure

Ensuring the purity and confirming the chemical structure of the synthesized this compound monomer is essential before its use in polymerization. perkinelmer.com Several analytical techniques are employed for this purpose.

In the ¹H NMR spectrum of a related compound, 9-Anthracenylmethyl methacrylate (B99206), characteristic peaks confirm the structure: aromatic protons of the anthracene ring appear in the range of δ 7.44-8.51 ppm, the methylene protons (CH2O) are observed around δ 6.22 ppm, and the vinyl protons of the acrylate group are seen at approximately δ 5.50 and 6.05 ppm. chemicalbook.comchemicalbook.com For this compound, similar characteristic shifts would be expected, allowing for unambiguous structural confirmation.

The following table summarizes typical ¹H NMR chemical shifts for the related compound 9-Anthracenylmethyl methacrylate, which provides a reference for the expected signals in this compound.

Proton Type Chemical Shift (δ, ppm) Reference
Anthracene Ring Protons7.44 - 8.51 chemicalbook.comchemicalbook.com
Methylene Protons (-CH₂O-)6.22 chemicalbook.com
Vinyl Protons (CH₂=C)5.50, 6.05 chemicalbook.com
Methyl Protons (-CH₃)1.92 chemicalbook.com

UV-Visible Spectroscopy for Chromophore Integrity

UV-Visible (UV-Vis) spectroscopy is a critical analytical technique for verifying the integrity of the anthracene chromophore in this compound. The anthracene moiety possesses a characteristic absorption spectrum in the UV region due to its conjugated aromatic system. mdpi.com The presence of these characteristic absorption bands confirms that the anthracene structure has remained intact during the synthesis and purification processes.

Furthermore, UV-Vis spectroscopy is extensively used to monitor the photochemical reactions of the anthracene group, particularly its [4+4] cycloaddition reaction (photodimerization) upon irradiation with UV light, typically at a wavelength of 365 nm. researchgate.netrsc.org When the monomeric this compound undergoes dimerization, the extended conjugation of the anthracene chromophore is disrupted. This change is observed in the UV-Vis spectrum as a significant decrease in the absorbance of the characteristic anthracene peaks. researchgate.netrsc.org This photo-responsive behavior is a key feature of the compound, and monitoring it with UV-Vis spectroscopy serves as a functional confirmation of the chromophore's integrity and reactivity. rsc.org The monomer exhibits a characteristic absorption peak around 365 nm, which diminishes as the dimer forms.

Table 2: Spectroscopic Data for this compound

TechniqueParameterObserved ValueSignificanceReference
UV-Vis SpectroscopyAbsorption Maximum (Monomer)~365 nmConfirms presence of anthracene chromophore
UV-Vis SpectroscopyReaction MonitoredDecrease in absorbance at ~365 nmIndicates [4+4] photodimerization upon UV irradiation researchgate.netrsc.org
Fluorescence SpectroscopyExcitation Maximum362 nmWavelength for inducing fluorescence polysciences.com
Fluorescence SpectroscopyEmission Maximum407 nmCharacteristic fluorescence emission polysciences.com

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is an indispensable tool for confirming the successful synthesis of this compound by verifying its molecular weight. The expected monoisotopic mass of the compound (C₁₈H₁₄O₂) is approximately 262.10 Da. nih.gov

In practice, mass spectrometry analysis of the purified product should show a prominent molecular ion peak corresponding to this mass. For instance, studies have reported observing a monomer peak at an m/z (mass-to-charge ratio) of 262. rsc.org Mass spectrometry is also powerful in analyzing the products of subsequent reactions, such as photodimerization. Following UV irradiation, analysis of the product mixture has shown a peak corresponding to the dimer. For example, a dimer peak has been identified at an m/z of 547, which corresponds to the dimer molecule associated with a sodium ion ([2M+Na]⁺). rsc.org The presence of both monomer and dimer peaks after irradiation confirms that the dimerization reaction has occurred, though it may be incomplete. rsc.orgrsc.org This ability to identify both the starting material and its modified forms makes MS a crucial technique for both structural confirmation and reaction monitoring.

Table 3: Mass Spectrometry Data for this compound and its Dimer

SpeciesExpected Monoisotopic Mass (Da)Observed Ion Peak (m/z)Reference
Monomer (C₁₈H₁₄O₂)262.099262 nih.govrsc.org
Dimer ([2M+Na]⁺)N/A547 rsc.org

Polymerization of 9 Anthracenylmethyl Acrylate

Fundamental Polymerization Mechanisms

The polymerization of 9-Anthracenylmethyl acrylate (B77674) can be achieved through various fundamental mechanisms, including classical free-radical polymerization and more advanced controlled radical polymerization techniques. specificpolymers.com These methods allow for the synthesis of polymers with tailored properties and architectures.

Radical polymerization is a robust method for synthesizing a wide array of polymers. researchgate.net The process is characterized by a complex reaction mechanism involving numerous elementary reactions, even in homopolymerizations. researchgate.net The kinetics of these reactions are highly dependent on the specific process conditions, which in turn define the properties of the resulting polymer. researchgate.net

The free-radical polymerization of acrylate monomers is known to be complex, with reaction kinetics significantly influenced by radical transfer events that lead to diverse macromolecular structures. researchgate.netwiley.com A key feature of acrylate polymerization is the formation of slow-reacting tertiary radicals, which can reduce the polymerization rate. researchgate.net Unlike methacrylates, which often show slower reaction rates in electron-beam polymerization, acrylates tend to have higher rates of polymerization. nsf.gov The suitability of a polyacrylate for a specific application is determined by its structure, which is established during the polymerization process. researchgate.net

Controlled Radical Polymerization (CRP) methods have been successfully employed to polymerize a wide range of vinyl-containing monomers, including acrylates and methacrylates, to produce polymers with diverse properties and complex architectures like block copolymers. acs.org These techniques offer precise control over the polymerization process.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile CRP technique that can be used for the synthesis of polymers containing 9-Anthracenylmethyl acrylate. For instance, a random copolymer, BODIPY-poly(HEMA-r-AnMA), was synthesized using RAFT, incorporating the anthracenyl monomer to allow for cross-linking upon UV exposure. nsf.gov In another study, RAFT polymerization was used to create a gradient copolymer, PS-grad-(PAMMA-co-PMMA), by first polymerizing methyl methacrylate (B99206) and 9-anthracenylmethyl methacrylate, followed by the addition of styrene. rsc.org The PET-RAFT (Photoinduced Electron Transfer-Reversible Addition-Fragmentation Chain Transfer) method has also been utilized to graft copolymers of acrylic acid and this compound onto nanofiber surfaces under air-tolerant conditions. rsc.org

Table 1: Examples of RAFT Polymerization involving this compound
PolymerComonomersPolymerization TechniqueKey FeaturesReference
BODIPY-poly(HEMA-r-AnMA)2-Hydroxyethyl methacrylate (HEMA), this compound (AnMA)RAFTRandom copolymer with fluorescent labeling and UV-crosslinkable anthracene (B1667546) units. nsf.gov
PS-grad-(PAMMA-co-PMMA)Methyl methacrylate (MMA), this compound (AMA), Styrene (S)RAFTGradient copolymer with a distribution of monomers along the polymer chain. rsc.org
P(AA-co-AMA) grafted nanofibersAcrylic acid (AA), this compound (AMA)PET-RAFTSurface modification of nanofibers with a UV-active copolymer. rsc.org

Atom Transfer Radical Polymerization (ATRP) is a powerful and frequently used controlled radical polymerization method applicable to a variety of monomers, including styrenes and (meth)acrylates. cmu.edu This technique allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. cmu.educapes.gov.br

In the context of anthracene-containing systems, ATRP has been employed to synthesize polymers with anthracene moieties at different positions. For example, anthracene end-capped poly(methyl methacrylate) has been successfully synthesized using an anthracene-based initiator, 9-anthracenemethyl-2-bromoisobutyrate. capes.gov.bracs.orgresearchgate.net This approach yields polymers with predictable molecular weights and low polydispersities (PDI < 1.3). capes.gov.bracs.org The kinetics of this ATRP system are highly sensitive to reaction conditions such as initiator and catalyst concentrations, as well as temperature. capes.gov.bracs.org

ATRP has also been used to create amphiphilic block copolymers, such as poly(9-anthrylmethyl methacrylate)-b-poly(ethylene oxide) (PAN-b-PEO), which can self-assemble in aqueous solutions. researchgate.net Furthermore, ATRP has been instrumental in developing fluorogenic detection systems. In one such system, a fluorogenic anthracene monomer was copolymerized with a water-soluble comonomer via aqueous ARGET-ATRP, where the fluorescence of the resulting polymer correlates with the concentration of the initiator. nih.gov

Table 2: Research Findings on ATRP of Anthracene-Containing Polymers
Polymer SystemInitiator/Catalyst SystemKey FindingsReference
Anthracene end-capped PMMA9-anthracenemethyl-2-bromoisobutyrate / CuBr/N-(n-hexyl)pyridylmethanimineSynthesis of well-defined polymers with PDI < 1.3. Polymerization kinetics are highly dependent on reaction conditions. capes.gov.bracs.orgresearchgate.net
PAN-b-PEO and PAN-b-PSt-b-PEONot specifiedSynthesis of amphiphilic block copolymers that self-assemble into spherical structures in water. researchgate.net
Fluorogenic anthracene copolymers2-hydroxyethyl-2-bromoisobutyrate / ARGET-ATRP systemDevelopment of a fluorogenic detection method where polymer fluorescence is proportional to initiator concentration. nih.gov
Polystyrene with central anthracene unit9,10-bis(1-bromoethylcarbalkoxymethyl)anthracene / Cu(I)Br/2dHbipyControlled polymerization with 100% initiation efficiency, yielding low-polydispersity polystyrene. cmu.edu

The anthracene group in this compound is photoreactive and can undergo a [4+4] cycloaddition reaction upon exposure to UV light, typically at wavelengths greater than 300 nm, to form photodimers. researchgate.net This reversible dimerization process can be leveraged for photopolymerization and the creation of cross-linked networks. researchgate.net The photodimerization leads to a decrease in the characteristic UV absorption of the anthracene moiety around 365 nm. researchgate.net The reversal of this process, or photo-cleavage, can be induced by heat or by irradiation with shorter wavelength UV light (<300 nm). researchgate.net

This photocrosslinking capability has been used to develop reversible silicone elastomers and to control the morphology of materials. researchgate.net For instance, polysiloxanes functionalized with pendant anthracenyl groups can be cross-linked by UV irradiation at 365 nm, and the cross-links can be cleaved by heating. researchgate.net This reversible nature allows for applications in stimuli-responsive materials, such as shape-memory polymers or drug delivery systems with light-triggered release.

Controlled Radical Polymerization (CRP) Techniques

Copolymerization Strategies with this compound

This compound is frequently used as a comonomer to impart its unique photophysical properties to a variety of polymer systems. Copolymerization allows for the fine-tuning of the final material's properties by combining the characteristics of different monomers.

For example, this compound has been copolymerized with methyl methacrylate to create fluorescent polymers. sigmaaldrich.com In another application, it was copolymerized with acrylic acid using PET-RAFT to functionalize nanofiber mats, creating a UV-patternable surface. rsc.org ATRP has been employed to synthesize copolymers of this compound with Naphthalene (B1677914) dicarboximide (NDI)-based initiators, resulting in polymers with through-space charge transfer-dependent emission. chemrxiv.org Additionally, it has been copolymerized with 2-hydroxyethyl methacrylate (HEMA) via RAFT polymerization to produce random copolymers that can be cross-linked through the anthracene units upon UV exposure. nsf.gov These examples highlight the versatility of this compound in creating functional copolymers with tailored optical and physical properties.

Synthesis of Copolymers with Diverse Comonomers

The incorporation of this compound into copolymers with a variety of other monomers allows for the fine-tuning of the resulting material's properties. This approach is used to create materials with specific functionalities. For instance, AMA has been copolymerized with acrylic acid. rsc.org This process combines the photoreactive nature of the anthracene unit with the properties of the comonomer.

Copolymerization can be achieved through various methods, including controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This method allows for the synthesis of copolymers with controlled molecular weights and narrow polydispersity. For example, copolymers of methyl methacrylate (MMA) and AMA have been synthesized using RAFT, yielding materials where the anthracene units can be used for post-polymerization modifications, such as photo-induced crosslinking.

Block Copolymer Architectures incorporating Anthracene Units

Block copolymers containing this compound are of significant interest for creating structured nanomaterials. These architectures can be synthesized using living polymerization techniques, where the polymerization of one monomer is followed by the sequential addition and polymerization of a second monomer.

Atom Transfer Radical Polymerization (ATRP) is a common method for producing such block copolymers. For example, a diblock copolymer was synthesized by first polymerizing a block of poly(n-butyl acrylate) and then adding this compound to grow the second block. This results in a well-defined block copolymer with a poly(n-butyl acrylate) segment and a poly(this compound) segment.

Another approach involves the use of a macroinitiator. A polymer chain with an active initiator site at its end can be used to initiate the polymerization of a second monomer, leading to the formation of a block copolymer. For instance, a polystyrene chain end-capped with a bromine atom can act as a macroinitiator for the ATRP of this compound, resulting in a polystyrene-block-poly(this compound) copolymer.

Graft Copolymerization for Surface Modification

Graft copolymerization is a powerful technique for modifying the surfaces of materials, and this compound is a valuable monomer in this context. openmedicinalchemistryjournal.com This "grafting from" approach involves initiating the polymerization of AMA from active sites on a substrate's surface, resulting in polymer chains being covalently attached to the surface. cranfield.ac.uk This method has been employed to modify various substrates, including silicon wafers and polymer films. researchgate.net

One method involves the use of a surface-bound initiator. For example, a dithiocarbamate (B8719985) ester-based iniferter can be covalently attached to a support. cranfield.ac.uk UV irradiation then initiates the polymerization of monomers, including AMA, from the surface, creating a grafted polymer layer. cranfield.ac.uk The thickness and properties of this grafted layer can be controlled by factors such as irradiation time and the concentration of a chain terminator agent. cranfield.ac.uk

This surface modification can impart new functionalities to the material. For instance, grafting poly(this compound) onto a surface can introduce fluorescence or photoreactivity, which is useful for creating sensors or photo-patternable surfaces. rsc.orgcranfield.ac.uk

Polymer Microstructure and Architecture Control

The properties of polymers derived from this compound are heavily dependent on their microstructure, including molecular weight distribution and the arrangement of monomer units in copolymers.

Molecular Weight Distribution and Polydispersity Index

The molecular weight and polydispersity index (PDI) are critical parameters that define the size and uniformity of polymer chains. Controlled radical polymerization techniques are instrumental in achieving polymers with predictable molecular weights and low PDIs.

For instance, RAFT polymerization of 9-anthracenylmethyl methacrylate (a closely related monomer) has been shown to produce polymers with narrow molecular weight distributions, with PDI values often below 1.2. Similarly, ATRP can be used to synthesize anthracene end-capped polymers with predetermined molecular weights and low polydispersities (PDI < 1.3). researchgate.net Anionic polymerization of methyl methacrylate initiated by (9-anthracenylmethyl)lithium also yields polymers with narrow molecular weight distributions. uliege.be

The following table summarizes the molecular weight characteristics of some polymers containing anthracene units, as determined by Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC).

Polymer SystemPolymerization MethodMn ( g/mol )PDI (Mw/Mn)Reference
Poly(9-anthracenylmethyl methacrylate)RAFT Polymerization15,7501.27 rsc.org
Poly(AnMMA-DA-Br)RAFT Polymerization33,6601.25 rsc.org
Poly(9-anthracenylmethyl methacrylate)Not Specified546,0001.4 polymersource.ca
NDI-coPyMAATRP~2,000 - ~6,000< 1.2 chemrxiv.org
Anthracene end-capped PMMAATRPPredetermined< 1.3 researchgate.net
Poly(methyl methacrylate)Anionic PolymerizationMatches theoretical valueNarrow uliege.be
Acrylic block copolymerNot Specified68,5762.13 google.com
Atactic polystyrene (PS)Not Specified424,0001.06 mdpi.com
Poly(9-anthracenyl methyl methacrylate) (PAMMA)Not Specified88,0001.15 mdpi.com

Table showing molecular weight data for various polymers containing anthracene units.

Monomer Sequence Distribution in Copolymers

In copolymers, the arrangement of the different monomer units along the polymer chain, known as the monomer sequence distribution, significantly influences the material's properties. For copolymers of methyl methacrylate and methyl acrylate, high-resolution proton NMR spectroscopy has been used to analyze the comonomer sequence distribution. kpi.ua The terminal model and Bernoullian statistics have been shown to accurately predict the changes in copolymer composition and triad (B1167595) fraction intensities over a wide range of conversions. kpi.ua This indicates that for this system, the sequence distribution is primarily governed by the reactivity ratios of the monomers. kpi.ua

For copolymers involving the bulkier this compound, steric hindrance from the large aromatic group can influence the polymerization rate and potentially the monomer sequence distribution. chemrxiv.org The sequence distribution can be random, alternating, or block-like, depending on the polymerization method and the relative reactivities of the comonomers. Understanding and controlling this distribution is key to designing copolymers with desired functionalities.

In-Situ Monitoring of Polymerization Processes

The ability to monitor polymerization reactions in real-time provides valuable insights into reaction kinetics and the evolution of material properties. Several techniques can be employed for the in-situ monitoring of polymerization processes involving acrylate monomers.

Particle tracking microrheology is a powerful method for monitoring the liquid-to-gel transition during photopolymerization. gatech.edu By tracking the Brownian motion of embedded microparticles, the rheological properties of the polymerizing medium can be determined as a function of time and location. gatech.edu This technique has been used to study the photopolymerization of acrylate resins, providing detailed information on gelation profiles and the influence of factors like UV intensity and oxygen inhibition. gatech.edu

Spectroscopic techniques are also invaluable for in-situ monitoring. For example, UV-Vis spectroscopy can be used to follow the consumption of the anthracene chromophore during photopolymerization, providing a measure of monomer conversion. researchgate.netrsc.org Quartz crystal microbalance with dissipation monitoring (QCM-D) is another technique that can provide real-time information on the mass and viscoelastic properties of a polymer film as it is being grafted onto a surface. acs.org

Fluorogenic Atom Transfer Radical Polymerization (ATRP) for Real-time Monitoring

Fluorogenic Atom Transfer Radical Polymerization (ATRP) is a specialized method that enables the real-time monitoring of a polymerization reaction by observing changes in fluorescence. semanticscholar.org This technique utilizes monomers that are designed to be non-fluorescent or "dark" in their free state but become highly fluorescent upon their incorporation into a growing polymer chain. semanticscholar.orgdigitellinc.com This activation of fluorescence provides a direct and continuous signal that correlates with the progress of the polymerization, offering a powerful tool for kinetic studies and sensitive analyte detection. nih.govrsc.org

The underlying principle of this fluorogenic behavior in the context of anthracene-based monomers, such as this compound, often involves self-quenching in the monomeric state. When monomer molecules are in close proximity, their aromatic rings can interact through processes like π-stacking, which quenches their intrinsic fluorescence. nih.gov During ATRP, particularly in a copolymerization reaction with a non-fluorogenic comonomer, the anthracene units become covalently integrated and spaced out along the polymer backbone. nih.gov This separation prevents self-quenching and allows the characteristic fluorescence of the anthracene moiety to be expressed. rsc.org

Research has demonstrated the successful implementation of a fluorogenic ATRP system in an aqueous environment. nih.gov This approach is particularly valuable for potential biodetection applications. In a typical setup, a fluorogenic monomer is copolymerized with a water-soluble comonomer, such as poly(ethylene glycol) methacrylate (PEG methacrylate), using an aqueous ATRP method like Activators Regenerated by Electron Transfer (ARGET-ATRP). semanticscholar.orgnih.gov

Detailed Research Findings

Studies have systematically investigated this process, yielding key insights into the reaction dynamics and its monitoring capabilities. A representative fluorogenic ATRP system was developed using an anthracene-based monomer, PEG methacrylate as the water-soluble comonomer, and 2-hydroxyethyl-2-bromoisobutyrate as a water-soluble initiator, which also serves as a model for a detectable analyte. nih.gov The polymerization is catalyzed by a copper complex in water.

The core finding is that the intensity of the emitted fluorescence increases linearly with both the reaction time and the initial concentration of the initiator. nih.govrsc.org This direct correlation allows for the quantitative tracking of monomer conversion and polymer growth in real-time. semanticscholar.org

Systematic optimization of the reaction conditions has been shown to significantly improve the sensitivity and speed of the detection. For example, by increasing the reaction temperature from 30 °C to 60 °C, researchers were able to achieve the detection of the initiator at sub-picomolar concentrations in just one hour of polymerization time. semanticscholar.orgrsc.org This demonstrates the platform's high sensitivity and its potential for rapid diagnostic assays. This fluorogenic polymerization has been established as a promising method for the direct detection of aqueous analytes and for monitoring biomolecular interactions. rsc.org

Table 1: Components of a Representative Aqueous Fluorogenic ATRP System

ComponentChemical Name/TypeRole in Polymerization
Fluorogenic Monomer Anthracene-based Acrylate/MethacrylamideSignal-generating unit; becomes fluorescent upon polymerization. nih.gov
Comonomer Poly(ethylene glycol) methacrylate (PEGMA)Ensures water solubility of the final polymer and separates fluorogenic units to prevent quenching. nih.gov
Initiator 2-Hydroxyethyl-2-bromoisobutyrateStarts the polymerization process; its concentration can be the target for quantitative analysis. nih.gov
Catalyst System Copper(I)/Ligand (ARGET-ATRP)Controls the radical polymerization process, enabling controlled, living characteristics. semanticscholar.org
Reducing Agent (e.g., Ascorbic Acid)Used in ARGET-ATRP to regenerate the active catalyst, allowing for low catalyst loading. semanticscholar.org
Solvent WaterProvides an aqueous medium suitable for biological applications. nih.gov

Table 2: Illustrative Data on Fluorogenic ATRP for Real-Time Monitoring

Initiator ConcentrationReaction Time (minutes)Relative Fluorescence Intensity (Arbitrary Units)
Low1050
Low30150
Low60300
Medium10150
Medium30450
Medium60900
High10300
High30900
High601800

This table illustrates the principle described in research, where fluorescence intensity increases with both time and initiator concentration. nih.govrsc.org

Advanced Applications of 9 Anthracenylmethyl Acrylate Polymers

Smart Materials and Stimuli-Responsive Systems

The integration of 9-anthracenylmethyl acrylate (B77674) into polymer structures allows for the creation of materials that can respond to external stimuli such as light and heat. This responsiveness is primarily rooted in the reversible [4+4] cycloaddition reaction of the anthracene (B1667546) units.

Self-Healing Polymers and Coatings

The photodimerization of anthracene groups serves as a powerful tool for designing self-healing materials. When polymers incorporating 9-anthracenylmethyl acrylate are damaged, the application of UV light can initiate crosslinking across the damaged interface, effectively "healing" the material. This process relies on the [4+4] cycloaddition reaction between anthracene moieties on either side of the fracture. A considerable body of literature demonstrates the use of anthracene and its derivatives to create photo-reversible bonds for self-healing applications. researchgate.net This approach has been utilized to create repeatable polymer networks that could be widely used in self-healing coatings and paints. researchgate.net

Photo-Crosslinkable and Debondable Networks

The core mechanism enabling self-healing also allows for the creation of photo-crosslinkable and debondable polymer networks. Upon exposure to long-wave UV irradiation (typically >350 nm), the anthracene groups undergo a [4+4] cycloaddition, forming dimers that act as covalent crosslinks within the polymer matrix. researchgate.net This process transforms a soluble or thermoplastic material into a robust, crosslinked network.

This crosslinking is reversible. The cleavage of these dimer crosslinks can be triggered by either short-wave UV light (<300 nm) or by heating. researchgate.net For instance, studies on polysiloxanes with pendant anthryl groups demonstrated the formation of a cross-linked network upon UV irradiation at 365 nm. google.com The subsequent reversal of this cross-linking was achieved by heating the material to 120°C, which cleaved the covalent bonds between the pendant anthryl groups. google.com Similarly, in ethylene (B1197577) propylene rubber modified with anthracene groups, network formation occurred via UV light (365 nm), while network cleavage was observed at high temperatures (>170 °C). polysciences.com This reversible crosslinking allows for dynamic network tuning and the creation of debondable adhesives or reprocessable thermosets.

ProcessStimulusWavelength/TemperaturePolymer System ExampleReference
Crosslinking (Dimerization)UV Light>350 nm (e.g., 365 nm)Polysiloxanes, Ethylene Propylene Rubber researchgate.netgoogle.compolysciences.com
De-crosslinking (Cleavage)UV Light&lt;300 nmGeneral Anthracene Systems researchgate.net
De-crosslinking (Cleavage)Heat120°C to >170°CPolysiloxanes, Ethylene Propylene Rubber google.compolysciences.com

pH-Triggered Switching Abilities

While anthracene-based copolymers have been investigated for sensory applications, such as a poly(vinylanthracene-co-vinylferrocene) system for enhanced pH sensing, specific research on pH-triggered switching abilities in polymers made solely from this compound is not widely documented. nih.gov The principle of pH-responsiveness in polymers typically relies on the presence of acidic or basic functional groups that can be protonated or deprotonated, leading to conformational or solubility changes. For example, polymers containing pyridine units or tertiary amines like poly(2-(diisopropylamino)ethyl methacrylate) exhibit pH-responsive behavior, but these functionalities are not inherent to this compound itself. researchgate.netresearchgate.net

Optoelectronic Devices and Photonic Applications

The anthracene chromophore is strongly fluorescent, making polymers of this compound suitable for various optoelectronic and photonic applications. These materials are valued for their ability to emit light and to respond to it, enabling their use in light-emitting devices and high-resolution patterning.

Light-Emitting Polymers and Diodes

Polymers containing this compound are inherently fluorescent due to the anthracene moiety. This fluorescence makes them candidate materials for the active layers in organic light-emitting diodes (OLEDs) and other light-emitting polymer systems. The photophysical properties are central to these applications.

A significant challenge in developing solid-state light-emitting devices from such polymers is the phenomenon of aggregation-induced quenching, where the fluorescence efficiency dramatically decreases in the solid state compared to in solution. rsc.org Research has focused on strategies to suppress this quenching, such as encapsulating the anthracene units within the polymer architecture to maintain high solid-state photoluminescence quantum yields. rsc.org Furthermore, by copolymerizing electron donor and acceptor monomers, it is possible to create through-space charge transfer (TSCT) polymers that allow for continuous color tuning of the emitted light from blue to red. chemicalbook.com

Compound/PolymerExcitation Wavelength (λex)Emission Wavelength (λem)Reference
9-Anthracenylmethyl methacrylate (B99206) Monomer362 nm407 nm
Poly(this compound)251 nm417 nm (in chloroform) sigmaaldrich.com

Photosensitive Polymers for Lithography and Micropatterning

The same photoreactive properties that enable self-healing and reversible networks also make polymers of this compound excellent candidates for photosensitive materials used in photolithography and micropatterning. polysciences.com In these applications, a thin film of the polymer is exposed to UV light through a photomask. The light induces [4+4] cycloaddition in the exposed regions, causing them to become crosslinked. This crosslinking renders the exposed areas insoluble in developer solvents. When the film is washed with a solvent, the unexposed, soluble portions are removed, leaving behind a precise pattern of the crosslinked polymer that replicates the mask. This process allows for high-precision structuring of polymer films for microelectronics and other microfabrication applications. Copolymers of this compound have also been developed for use as anti-reflective coatings, a critical component in high-resolution lithographic processes. google.com

Sensors and Biosensors

The fluorescent and chemical properties of poly(this compound) make it a versatile platform for developing highly sensitive sensors and biosensors.

The strong fluorescence of the anthracene group can be quenched or enhanced by the presence of specific analytes, forming the basis of "turn-off" or "turn-on" fluorescent sensors. A notable application is the development of an optical fiber sensor for the detection of tetracycline antibiotics. nih.gov In this research, a copolymer incorporating 9-anthrylmethyl methacrylate was used to create a sensor membrane. nih.gov The fluorescence of the anthracene units in the polymer was strongly quenched upon interaction with tetracycline antibiotics, allowing for their direct quantification in pharmaceutical products and urine samples. nih.gov The covalent immobilization of the anthracene moiety within the polymer backbone prevented leaching, significantly improving the sensor's lifetime and stability. nih.gov

Table 2: Performance of an AMMA-based Optical Sensor for Tetracycline Antibiotics
AnalyteLinear Range (mol/L)Detection Limit (mol/L)
Tetracycline (TC)2.02 x 10⁻⁷ – 2.02 x 10⁻⁴ nih.gov1.00 x 10⁻⁷ nih.gov
Oxytetracycline (OTC)2.00 x 10⁻⁷ – 2.03 x 10⁻⁴ nih.gov1.00 x 10⁻⁷ nih.gov
Doxycycline (DC)4.05 x 10⁻⁷ – 2.03 x 10⁻⁴ nih.gov2.00 x 10⁻⁷ nih.gov

Copolymers of 9-anthracenylmethyl methacrylate have been successfully employed as a stationary phase in nano-liquid chromatography (nano-LC) for the separation of complex biomolecules. mdpi.comnih.gov Researchers have prepared monolithic columns by copolymerizing 9-anthracenylmethyl methacrylate (ANM) with a cross-linker, trimethylolpropane trimethacrylate (TRIM). mdpi.com The resulting porous monolith serves as the separation medium within a capillary column. mdpi.com

The anthracene groups provide strong hydrophobic and π-π interaction sites, which are highly effective for separating peptides and proteins. mdpi.comnih.gov These columns have demonstrated high separation efficiency, achieving over 46,000 plates/m. mdpi.comnih.gov They have been used to achieve baseline separation of dipeptides and a mixture of standard proteins. mdpi.com Furthermore, the monolith was successfully applied to the complex task of protein and peptide profiling from an MCF-7 cell line lysate, showcasing its potential in proteomics research. mdpi.com

Table 3: Biomolecules Separated Using ANM-based Monolithic Columns
Biomolecule ClassExamples
DipeptidesAlanine-Tyrosine, Glycine-Phenylalanine, L-carnosine mdpi.comnih.gov
Standard ProteinsRibonuclease A, α-chymotrypsinogen, Lysozyme, Cytochrome C, Myoglobin mdpi.comnih.gov
Complex SamplesProtein and peptide profiling of MCF-7 cell line mdpi.comnih.gov

Polymers of 9-anthracenylmethyl methacrylate (pAMMA) are integral to novel, ultrasensitive biosensors for DNA detection. nih.govspecificpolymers.com A key strategy involves combining magnetic nanoparticles (MNPs) with atom transfer radical polymerization (ATRP) for signal amplification. nih.gov In one such system designed to detect Human T-lymphotropic virus type II (HTLV-II) DNA, hairpin DNA probes are immobilized on the surface of MNPs. nih.gov

When the target DNA is present, it hybridizes with the probe, causing a conformational change that exposes a chemical group used to initiate ATRP. nih.gov The 9-anthracenylmethyl methacrylate monomer is then polymerized directly from the DNA-probed MNP surface, grafting a large number of pAMMA chains onto the nanoparticle. nih.gov Since each polymer chain contains many fluorescent anthracene units, this method results in a massive amplification of the fluorescence signal for each DNA binding event. nih.govspecificpolymers.com This innovative approach achieves a very low detection limit of 0.22 femtomolar (fM) and can effectively detect target DNA in human serum samples. nih.gov

Energy Storage Applications

The aromatic and conductive nature of AMA-based polymers makes them suitable for improving the performance of next-generation batteries.

In the field of energy storage, polymers of 9-anthracenylmethyl methacrylate are being explored as conductive binders for high-capacity silicon (Si) anodes in lithium-ion batteries. specificpolymers.com Silicon is a promising anode material because it can store significantly more lithium than traditional graphite, but it suffers from massive volume changes during charging and discharging, which can pulverize the electrode and lead to rapid failure. bohrium.combiu.ac.il

Nanotechnology and Polymeric Nanoparticles

The incorporation of the bulky, photoactive anthracene group into polymer chains offers unique opportunities in the field of nanotechnology. Polymers of 9-anthracenylmethyl methacrylate have been utilized in the development of functional nanoparticles with tailored surface properties and photo-responsive behaviors.

Surface Functionalization of Nanoparticles

The functionalization of nanoparticle surfaces with polymers is a critical step in tailoring their properties for specific applications, such as enhancing stability, biocompatibility, or providing specific functionalities. Polymers derived from 9-anthracenylmethyl methacrylate (pAMMA) have been successfully used to functionalize the surface of nanoparticles.

In one notable application, pAMMA has been linked to the surface of magnetic nanoparticles. This surface modification is instrumental in the development of sensitive diagnostic tools. For instance, the binding of pAMMA to magnetic nanoparticles has been shown to cause a significant amplification of the fluorescence signal, which can be harnessed for the ultrasensitive detection of specific DNA sequences specificpolymers.com. The general principle of using polymers to modify nanoparticle surfaces is to introduce new chemical functional groups or molecules to achieve novel capabilities and characteristics mdpi.com.

Polymeric Nanoparticles for Photoinduced Electron and Energy Transfer Studies

Research on copolymers containing 9-anthracenylmethyl methacrylate has explored through-space charge transfer (TSCT) phenomena. chemrxiv.orgcell.com In these systems, the anthracene group acts as an electron donor. When in close proximity to an electron acceptor, photoexcitation can lead to the transfer of an electron, generating a charge-separated state. The efficiency of this process is highly dependent on the distance and orientation between the donor and acceptor moieties. By controlling the polymer architecture, it is possible to tune these parameters and thus modulate the charge transfer properties. These studies provide a foundation for designing nanoparticles with specific photo-responsive behaviors for applications in photonics and electronics.

Adsorption Kinetics and Surface Science

The interaction of polymers with surfaces is fundamental to various technologies, including coatings, adhesives, and nanocomposites. The adsorption behavior of polymers containing the bulky 9-anthracenylmethyl side group has been investigated to understand how this structural feature influences the formation of adsorbed layers on inorganic substrates.

Polymer Adsorption onto Substrates (e.g., SiO2)

The adsorption kinetics of poly(9-anthracenyl methyl methacrylate) (PAMMA) onto a silicon dioxide (SiO₂) surface have been studied in detail using advanced techniques like AC chip nano-calorimetry. mdpi.comnih.gov This method allows for the real-time measurement of the heat capacity of the polymer during the adsorption process, providing direct insights into the kinetics of polymer chain attachment to the substrate.

The study compared the adsorption behavior of PAMMA with that of polystyrene (PS), a polymer without a bulky side group. It was observed that PAMMA exhibits distinct adsorption kinetics, characterized by a clear transition between an initial, faster adsorption stage and a subsequent, slower stage. This is in contrast to polystyrene, which shows a more gradual transition. The presence of the bulky anthracenyl group in PAMMA is believed to be a key factor influencing this two-stage adsorption process. The initial stage likely involves the rapid attachment of polymer segments to the surface, while the later stage may be related to the slower rearrangement and conformational changes of the polymer chains to maximize their contact with the substrate, a process hindered by the bulky side groups.

The following table summarizes the key findings from the adsorption study of PAMMA on SiO₂:

PolymerSubstrateMeasurement TechniqueKey Findings
Poly(9-anthracenyl methyl methacrylate) (PAMMA)SiO₂AC chip nano-calorimetryShows a distinct two-stage adsorption kinetic profile with a clear crossover point. The bulky anthracenyl side group significantly influences the adsorption behavior.
Polystyrene (PS)SiO₂AC chip nano-calorimetryExhibits a more gradual transition in adsorption kinetics compared to PAMMA.

These findings underscore the significant role that the chemical structure of the polymer, particularly the nature of its side chains, plays in governing its adsorption behavior at interfaces.

Computational Chemistry and Modeling of 9 Anthracenylmethyl Acrylate Systems

Density Functional Theory (DFT) Studies on Molecular and Excited State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. In the context of 9-AMA and related systems, DFT calculations have been employed to understand ground and excited state geometries, as well as to predict photophysical behaviors.

For instance, ground state DFT calculations have been performed using the B3LYP correlation-exchange functional with the 6-31+G(d,p) basis set to optimize the structures of oligomers containing anthracene (B1667546) moieties. chemrxiv.org These calculations are fundamental for understanding the electronic landscape of the molecule, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. chemrxiv.orgresearchgate.net The energy gap between HOMO and LUMO is a key determinant of the molecule's electronic and optical properties. chemrxiv.org

Time-Dependent DFT (TD-DFT) is an extension of DFT used to study electronically excited states and predict properties like UV-vis absorption spectra. researchgate.net TD-DFT calculations, often using the B3LYP functional with a valence split polarized basis set like def2-SVP, have been applied to optimize both ground and excited state geometries of molecules containing anthracene groups. chemrxiv.org Such studies are crucial for understanding the nature of electronic transitions and the resulting photophysical phenomena, such as fluorescence. chemrxiv.orgresearchgate.net For example, DFT and TD-DFT methods have been used to analyze the vibrational and electronic spectra of related molecules like 9-anthracenemethanol (B72535). lookchem.com

A key aspect of systems with anthracene groups is the potential for through-space charge transfer (TSCT), which can lead to unique emission properties. chemrxiv.orglatrobe.edu.au Theoretical investigations using DFT can confirm and elucidate these structurally dependent TSCT-induced emission redshifts. latrobe.edu.auresearchgate.net

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Anthracene Derivatives

FunctionalBasis SetApplicationReference
B3LYP6-31+G(d,p)Ground state geometry optimization of oligomers chemrxiv.org
B3LYPdef2-SVPExcited state geometry optimization and TD-DFT calculations chemrxiv.org
B3LYP6-311G, LANL2DZVibrational and electronic spectra of 9-anthracenemethanol lookchem.com
B3LYP6-31+G(d,p)Frontier molecular orbitals and molecular electrostatic potential researchgate.net

This table is generated based on available data and may not be exhaustive.

Molecular Dynamics Simulations of Polymer Chain Conformation and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For polymers of 9-anthracenylmethyl acrylate (B77674), known as poly(9-anthracenylmethyl methacrylate) (PAMMA) when referring to the methacrylate (B99206) variant, MD simulations provide valuable insights into chain conformation, dynamics, and interactions with other molecules or surfaces. mdpi.comresearchgate.net

MD simulations have been used to investigate the sliding dynamics of ring-like molecules along polymer chains, revealing that the dynamics are dependent on factors like the bending energy of the axial chains and the conformational entropy of the connecting chain. mdpi.com Such studies are relevant for understanding the behavior of complex polymer architectures that might incorporate 9-AMA units.

The adsorption of polymer chains onto surfaces is another area where MD simulations are highly informative. Studies on the adsorption of PAMMA onto silica (B1680970) (SiO2) surfaces have been conducted to understand the influence of bulky side groups, like the anthracenyl group, on the adsorption process. researchgate.netmdpi.com These simulations complement experimental techniques like AC chip nano-calorimetry to provide a molecular-level picture of the adsorption kinetics. mdpi.com The interaction between the polymer and the substrate is a key factor controlling the kinetics and the final structure of the adsorbed layer. mdpi.com

Machine Learning Approaches for Photophysical Property Prediction

Machine learning (ML) has emerged as a powerful tool in materials science for predicting the properties of new molecules and polymers, accelerating the discovery of materials with desired characteristics. arxiv.orgnih.gov In the context of fluorescent polymers, including those derived from 9-AMA, ML models can be trained to predict photophysical properties such as emission wavelength (λem), quantum yield (Φ), and CIE 1931 chromaticity coordinates. chemrxiv.org

Researchers have developed ML models based on the photophysical properties of a library of polymers to predict the characteristics of new, hypothetical structures. chemrxiv.orglatrobe.edu.au These quantitative structure-property relationship (QSPR) models can guide the design of polymers with specific emission colors. chemrxiv.orgresearchgate.net For example, ML models have been used to predict the properties of copolymers synthesized from a naphthalene (B1677914) diimide (NDI)-based initiator and various monomers, including those with polycyclic aromatic groups like anthracene. chemrxiv.org The predictions from these models have been validated by experimental results, demonstrating their reliability. chemrxiv.orglatrobe.edu.au

The descriptors used in these ML models can include parameters like the degree of polymerization and various molecular features that capture the electronic and structural aspects of the monomers. researchgate.net By analyzing the relationships learned by the ML models, researchers can gain insights into the key factors that govern the photophysical properties of these polymers.

Table 2: Examples of Machine Learning Applications in Polymer Photophysics

ML Model TypePredicted PropertiesSystem StudiedReference
MLREM and BRANNLPλem, Φ, CIE coordinatesNDI-initiated TSCT polymers chemrxiv.org
QSPRPhotophysical propertiesStyrenic polymer library chemrxiv.org

This table is generated based on available data and may not be exhaustive.

Resolution of Conformational Ambiguities using Computational and Experimental Data

The conformation of the 9-anthracenylmethyl group can significantly influence the properties of both the monomer and the resulting polymer. Computational methods, in conjunction with experimental data, are essential for resolving conformational ambiguities.

The photodimerization of the anthracene moiety via a [4+4] cycloaddition is a well-known process that is dependent on the proximity and orientation of the anthracene units. lookchem.comresearchgate.net Computational studies can model this process and help to understand the conformational requirements for efficient dimerization. lookchem.com Experimental techniques such as UV-vis spectroscopy and NMR can monitor the dimerization and subsequent thermal cleavage of the covalent bonds, providing data to validate and refine the computational models. lookchem.com

Future Directions and Research Opportunities

Development of Novel Synthetic Routes with Enhanced Sustainability

The conventional synthesis of 9-AMA often involves reagents and solvents with environmental and safety concerns, such as methylene (B1212753) chloride. Future research is aimed at developing more sustainable synthetic pathways. One green chemistry approach involves replacing traditional solvents with more environmentally benign alternatives like cyclopentyl methyl ether (CPME). Another key area is the implementation of catalyst recycling systems, such as recovering the triethylamine (B128534) catalyst through distillation, which can achieve significant reuse efficiency. A particularly promising "green" method involves using sunlight to initiate the [4+4] cycloaddition of the anthracene (B1667546) groups, a process that is both environmentally friendly and energy-efficient. researchgate.netrsc.orgscispace.com

Industrial-scale production will likely necessitate a shift towards continuous flow systems to improve reaction efficiency, heat transfer, and mixing. Further sustainability can be achieved by replacing catalysts like triethylamine with polymer-supported bases, which simplifies the purification process and reduces waste.

Table 1: Comparison of Synthetic Approaches for 9-Anthracenylmethyl acrylate (B77674)

Feature Conventional Method Sustainable Alternative Benefit of Alternative
Solvent Methylene Chloride Cyclopentyl methyl ether (CPME) Reduced environmental impact
Catalyst Triethylamine Recycled Triethylamine, Polymer-supported bases Reduced cost and waste
Energy Source Thermal/Stirring at RT Sunlight researchgate.netrsc.org Use of renewable energy, milder conditions

| Process | Batch processing | Continuous flow systems | Improved efficiency and scalability |

Exploration of Advanced Polymer Architectures

Beyond simple homopolymers, the future of 9-AMA lies in its incorporation into complex, well-defined polymer architectures. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are key tools for this exploration. specificpolymers.comwiley-vch.de These methods allow for the synthesis of polymers with predetermined molecular weights and low polydispersity, including:

Block Copolymers: Creating materials with distinct domains that can self-assemble into ordered nanostructures. researchgate.net

Polymer Brushes: Grafting polymer chains from a surface to create functional coatings with tunable properties like wettability and adhesion. acs.org

Single-Chain Nanoparticles (SCNPs): Folding individual polymer chains containing 9-AMA into compact nanoparticles through intramolecular photodimerization of the anthracene units. wiley-vch.de

Cyclic Polymers: Investigating how a closed-loop topology, compared to a linear chain, affects the physical properties of poly(9-anthracenylmethyl acrylate). wiley-vch.de

These advanced architectures are not merely structural novelties; they are designed to elicit unique material properties and functions that are unattainable with linear polymers.

Integration into Multifunctional Hybrid Materials

A significant area of future research is the creation of hybrid materials that combine the photoresponsive properties of poly(this compound) (PAMA) with other functional components. This integration leads to materials with synergistic or entirely new functionalities.

Examples of such hybrid systems include:

Fluorescent Nanosensors: PAMA can be grafted onto the surface of magnetic nanoparticles, where the polymer layer significantly amplifies the fluorescence signal for the ultrasensitive detection of biomolecules like DNA. specificpolymers.com

Reversible and Self-Healing Materials: By incorporating 9-AMA into flexible polymer matrices like polysiloxanes, researchers have developed elastomers that can be cross-linked with UV light and de-crosslinked with heat. rsc.orgresearchgate.net This reversible dimerization/dissociation of the anthracene groups imparts self-healing capabilities and creates dynamic materials that respond to environmental stimuli. researchgate.net

Advanced Energy Materials: In the field of energy storage, 9-AMA is being explored as a component in conductive polymer binders for silicon anodes in lithium-ion batteries, aiming to improve battery performance and stability. specificpolymers.com

Table 2: Research in 9-AMA Based Hybrid Materials

Hybrid System Component Resulting Functionality Potential Application
Magnetic Nanoparticles Signal Amplification specificpolymers.com Biomedical Diagnostics specificpolymers.com
Polysiloxane Matrix Reversible Cross-linking, Luminescence rsc.orgresearchgate.net Self-healing coatings, Smart materials researchgate.net

Deeper Understanding of Structure-Property Relationships in Complex Systems

To fully unlock the potential of 9-AMA, a more profound understanding of the relationship between molecular structure and macroscopic properties is essential. Future research will focus on elucidating how factors like the bulky anthracene side group, polymer chain architecture, and the electronic nature of substituents influence material behavior.

Key research questions include:

Influence of Bulky Side Groups: Studies comparing polymers like poly(9-anthracenyl methyl methacrylate) (PAMMA) with less bulky polymers such as polystyrene help reveal how the large anthracenyl group affects polymer chain dynamics and adsorption processes on surfaces. mdpi.com

Tuning Photophysical and Thermal Properties: The electronic properties of substituents on the anthracene ring can significantly alter the kinetics of the thermal dissociation of its photodimer. researchgate.net Both electron-donating and electron-withdrawing groups can lower the dissociation temperature, providing a clear path to tune the thermal responsiveness of materials for specific applications like self-healing or degradable networks. researchgate.netrsc.org

Control of Self-Assembly: In complex environments like liquid crystals, the self-assembly of polymers is influenced by a combination of side chain structure, polymer molecular weight, and main chain flexibility. nsf.gov Systematically studying these relationships will enable the precise design of organized nano-assemblies. dtic.mil

The glass transition temperature (Tg) of the homopolymer, poly(this compound), is reported to be around 143 °C, indicating high thermal stability. sigmaaldrich.com Understanding how this and other fundamental properties are affected by incorporation into the advanced architectures and hybrid materials discussed above remains a critical area of investigation.

Commercialization and Industrial Scaling of Applications

Bridging the gap between laboratory synthesis and industrial application is a crucial future direction. This compound is already commercially available from various suppliers, indicating a demand for research and development purposes. specialchem.comvwr.com The path to wider commercialization involves overcoming challenges in scaling up production while maintaining cost-effectiveness and high purity (>98.5%). polysciences.com

Potential large-scale applications are emerging in several fields:

Advanced Coatings and Adhesives: Its photoreactive nature and UV resistance make it a candidate for high-performance UV-curable coatings and adhesives with enhanced optical clarity. polysciences.comcymitquimica.com

Optoelectronics: The fluorescent properties of the anthracene moiety are valuable for materials used in organic light-emitting diodes (OLEDs) and other display technologies.

Biomedical Devices and Diagnostics: While subject to regulatory approval, its use in fluorescent probes and sensors for diagnostic applications represents a significant commercial opportunity. polysciences.com

The fact that the monomer complies with certain regulations, such as FDA 40 CFR 720.36, suggests a pathway for its use in specific industrial and commercial products. specialchem.com Continued research into scalable, sustainable synthesis and demonstrated performance in real-world applications will be the primary drivers for its successful commercialization.

Q & A

Q. How is respiratory protection determined for anthracene derivative synthesis?

  • N95 (US) or P1 (EU) masks are sufficient for dust control during solid handling. For volatile by-products (e.g., acrylate monomers), use NIOSH-approved respirators with organic vapor cartridges .

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9-Anthracenylmethyl acrylate

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